2-(((2-Morpholinopyrimidin-5-yl)methyl)amino)acetic acid
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Overview
Description
2-(((2-Morpholinopyrimidin-5-yl)methyl)amino)aceticacid is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-Morpholinopyrimidin-5-yl)methyl)amino)aceticacid typically involves the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex . Another method involves the preparation of 2-aminopyrimidine derivatives from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via multiple steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of environmentally friendly processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(((2-Morpholinopyrimidin-5-yl)methyl)amino)aceticacid undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TEMPO, reducing agents like hydrogen gas, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrimidine derivatives.
Scientific Research Applications
2-(((2-Morpholinopyrimidin-5-yl)methyl)amino)aceticacid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(((2-Morpholinopyrimidin-5-yl)methyl)amino)aceticacid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the production of nitric oxide (NO) and cyclooxygenase (COX-2) in macrophage cells stimulated by lipopolysaccharides (LPS) . This inhibition is achieved through the compound’s strong affinity for the active sites of inducible nitric oxide synthase (iNOS) and COX-2, forming hydrophobic interactions with these enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine derivatives: These compounds share a similar pyrimidine core structure and exhibit various biological activities.
Morpholinopyrimidine derivatives: These compounds contain a morpholine ring attached to the pyrimidine core and are known for their anti-inflammatory properties.
Uniqueness
2-(((2-Morpholinopyrimidin-5-yl)methyl)amino)aceticacid is unique due to its specific combination of a morpholine ring and a pyrimidine core, which imparts distinct chemical and biological properties. Its ability to inhibit key inflammatory mediators like iNOS and COX-2 makes it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C11H16N4O3 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-[(2-morpholin-4-ylpyrimidin-5-yl)methylamino]acetic acid |
InChI |
InChI=1S/C11H16N4O3/c16-10(17)8-12-5-9-6-13-11(14-7-9)15-1-3-18-4-2-15/h6-7,12H,1-5,8H2,(H,16,17) |
InChI Key |
ZYQCORHOQSCEQS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)CNCC(=O)O |
Origin of Product |
United States |
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